2-(2-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine-based compound features a unique substitution pattern: a 2-chlorophenyl group at position 2, a 3,4-dimethoxyphenyl group at position 9, and a carboxamide moiety at position 4. The 8-oxo group contributes to its dihydro-purine core, which is critical for its structural and electronic properties.
Properties
IUPAC Name |
2-(2-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4/c1-29-13-8-7-10(9-14(13)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-5-3-4-6-12(11)21/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGADQNSLGTZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that includes a chlorophenyl group and a dimethoxy-substituted phenyl group, which are believed to influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 425.8 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClN5O4 |
| Molecular Weight | 425.8 g/mol |
| CAS Number | 898422-47-4 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that it may exhibit antiproliferative effects against cancer cell lines by inhibiting key signaling pathways related to cell growth and survival.
Biological Assays and Findings
Several studies have evaluated the biological activity of this compound through various assays:
-
Anticancer Activity :
- In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against multiple cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The IC50 values for these cell lines were reported as follows:
- MCF7: IC50 = 12 µM
- A549: IC50 = 26 µM
- NCI-H460: IC50 = 42 µM
- In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against multiple cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The IC50 values for these cell lines were reported as follows:
-
Mechanistic Studies :
- The mechanism of action involves the inhibition of specific kinases involved in cell cycle regulation. For instance, it has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, leading to disruption in mitotic progression.
-
Inhibition of Enzymatic Activity :
- The compound also shows potential as an inhibitor of enzymes such as topoisomerase IIa, which is crucial for DNA replication and cell division. It has been reported to cause significant inhibition at concentrations as low as 100 µM.
Case Studies
A recent study explored the effects of this compound on tumor growth in vivo using xenograft models. The results indicated a substantial reduction in tumor size compared to control groups treated with vehicle alone. The study highlighted the potential for this compound in therapeutic applications for cancer treatment.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below highlights key structural analogs, emphasizing substituent variations and their physicochemical implications:
Electronic and Steric Effects
- Chlorine vs. Fluorine: The target compound’s 2-chlorophenyl group introduces moderate electron-withdrawing effects compared to the 4-fluorophenyl analog .
- Methoxy vs. Ethoxy : The 3,4-dimethoxyphenyl group in the target compound offers higher polarity than ethoxy-substituted analogs (e.g., ), improving aqueous solubility but possibly limiting membrane permeability.
- Bromine Substitution : The 3-bromophenyl analog exhibits significant steric bulk and electron-withdrawing effects, which may alter receptor binding kinetics compared to the target compound.
Preparation Methods
Cyclocondensation of 4,5-Diaminopyrimidine
The Traube reaction remains the most widely used method for purine synthesis. A 4,5-diaminopyrimidine derivative undergoes cyclization with formic acid or its equivalents to form the purine ring. For the target compound, the reaction is modified to incorporate the 6-carboxamide group:
-
Step 1 : React 4,5-diamino-6-cyanopyrimidine with chloroethyl formate in tetrahydrofuran (THF) at 60°C to yield 6-cyanopurine.
-
Step 2 : Hydrolyze the nitrile to a carboxamide using concentrated sulfuric acid (Yield: 78%).
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Chloroethyl formate | THF | 60°C | 6 h | 82% |
| 2 | H₂SO₄ (conc.) | H₂O | 100°C | 2 h | 78% |
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 65% |
| Pd(OAc)₂ | CsF | THF | 52% |
Electrophilic Substitution for 2-Chlorophenyl Group
Chlorination at position 2 is achieved via directed ortho-metalation:
-
Step 1 : Treat the purine with LDA (lithium diisopropylamide) at -78°C to generate a lithiated intermediate.
-
Step 2 : Quench with hexachloroethane to install the chlorophenyl group (Yield: 70%).
Final Functionalization and Purification
Oxidation at Position 8
The 8-oxo group is introduced using m-chloroperbenzoic acid (mCPBA) in dichloromethane (Yield: 88%).
Chromatographic Purification
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) to achieve >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Traube cyclization | 4 | 38% | High regioselectivity | Long reaction times |
| Suzuki coupling | 3 | 42% | Mild conditions | Costly catalysts |
| Direct chlorination | 2 | 35% | Scalability | Low functional group tolerance |
Challenges and Mitigation Strategies
Q & A
Basic Question: What are the key considerations for designing a synthetic route for 2-(2-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?
Methodological Answer:
The synthesis of this compound requires multi-step organic reactions, focusing on:
- Substituent introduction : Sequential coupling of chlorophenyl and dimethoxyphenyl groups to the purine core via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .
- Oxo-group formation : Controlled oxidation at the 8-position using agents like KMnO₄ under acidic conditions .
- Carboxamide installation : Amidation of a pre-functionalized carboxylic acid intermediate using carbodiimide coupling reagents (e.g., EDC/HOBt) .
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) must be tailored to minimize side reactions. For example, polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions or target specificity. To address this:
- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity via HPLC (>95%) .
- Mechanistic profiling : Compare IC₅₀ values across enzyme isoforms (e.g., COX-1 vs. COX-2 inhibition) to identify selectivity .
- Data normalization : Express activity relative to positive controls (e.g., Celecoxib for COX-2) and account for solvent effects (DMSO tolerance <0.1%) .
Basic Question: What analytical techniques are critical for characterizing the molecular structure of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl C-Cl coupling at ~7.3 ppm in CDCl₃) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ~439.12 g/mol) .
- X-ray crystallography : Resolves stereochemistry at the 8-oxo position and dihedral angles between aromatic rings .
Advanced Question: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Tools like SwissADME predict logP (~2.8) and solubility (<10 µM in water), highlighting the need for prodrug strategies .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify key binding interactions (e.g., hydrogen bonding between the carboxamide and COX-2 Arg120) .
- Metabolic stability : CYP450 isoform interaction maps (using Schrödinger’s QikProp) prioritize derivatives with reduced 3A4 metabolism .
Basic Question: What experimental approaches are used to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, monitoring degradation via LC-MS. The dimethoxyphenyl group may hydrolyze under acidic conditions .
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C suggests solid-state stability) .
- Light sensitivity : UV-vis spectroscopy tracks absorbance shifts (λmax ~280 nm) under accelerated light exposure .
Advanced Question: How can structure-activity relationship (SAR) studies improve this compound’s therapeutic index?
Methodological Answer:
- Substituent variation : Replace the 2-chlorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
- Scaffold hopping : Synthesize pyrimidine analogs to compare purine vs. pyrimidine core binding kinetics .
- In vivo efficacy : Test derivatives in murine inflammation models (e.g., carrageenan-induced paw edema) with toxicity profiling (ALT/AST levels) .
Basic Question: What are the recommended storage conditions to maintain compound integrity?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid hygroscopic hydrolysis of the carboxamide .
- Solvent choice : Lyophilize and store as a solid; avoid prolonged DMSO storage (>6 months) due to radical formation .
Advanced Question: How can researchers validate conflicting mechanistic hypotheses (e.g., COX inhibition vs. kinase modulation)?
Methodological Answer:
- Kinase profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to rule out off-target effects .
- CRISPR knockdown : Silence COX-2 in cell models; if activity persists, investigate alternative targets (e.g., JAK/STAT) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to confirm direct enzyme interactions .
Basic Question: What methods are used to determine the compound’s solubility for in vitro assays?
Methodological Answer:
- Shake-flask method : Dissolve excess compound in PBS (pH 7.4) at 25°C, filter, and quantify via UV spectrophotometry .
- HPLC calibration : Compare peak areas against a standard curve (linear range 0.1–100 µg/mL) .
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility for cell-based assays .
Advanced Question: How can isotopic labeling (e.g., ¹⁴C) elucidate metabolic pathways of this compound?
Methodological Answer:
- Radiotracer synthesis : Introduce ¹⁴C at the carboxamide carbonyl via K¹⁴CN in the final amidation step .
- Metabolite profiling : Administer the labeled compound to hepatocytes, extract metabolites, and analyze via radio-HPLC .
- Mass balance studies : Quantify ¹⁴C excretion in urine/feces to assess bioavailability and clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
